molecular formula C22H22N2O2 B4523716 3-(3-acetyl-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide

3-(3-acetyl-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide

Cat. No.: B4523716
M. Wt: 346.4 g/mol
InChI Key: TYZPRJGTNMBBKH-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an acetylated indole core, a propanamide linker, and a 2,3-dihydro-1H-indenyl moiety. Indole derivatives are known for diverse biological activities, including interactions with neurotransmitter systems and enzyme modulation .

Properties

IUPAC Name

3-(3-acetylindol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15(25)20-14-24(21-9-5-4-8-19(20)21)11-10-22(26)23-18-12-16-6-2-3-7-17(16)13-18/h2-9,14,18H,10-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZPRJGTNMBBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features

Compound Name Core Structure Substituents/Modifications Unique Features Biological Activities References
Target Compound Indole + propanamide - 3-Acetyl group on indole
- 2,3-Dihydroindenyl at amide nitrogen
Dihydroindenyl enhances lipophilicity and rigidity Potential CNS activity (inferred from opioid receptor modulators)
3-(3-Acetyl-1H-Indol-1-yl)-N-(1,3,4-Thiadiazol-2-yl)Propanamide Indole + propanamide - 1,3,4-Thiadiazole at amide nitrogen Thiadiazole improves metabolic resistance Antimicrobial, anticancer (preclinical)
3-(3-Acetyl-1H-Indol-1-yl)-N-[1-(2-Methoxyethyl)-1H-Indol-4-yl]Propanamide Dual indole + propanamide - Methoxyethyl group on second indole Dual indole system for enhanced receptor cross-linking Anticancer, enzyme inhibition
(S)-N-((R)-6-((2,3-Dihydro-1H-Inden-2-yl)Methyl)-1,2,3,4-Tetrahydroquinolin-4-yl)-2-Amino-3-(4-Hydroxy-2,6-Dimethylphenyl)Propanamide Tetrahydroquinoline + propanamide - Dihydroindenylmethyl on tetrahydroquinoline Complex opioid receptor modulation Mixed-efficacy µ-opioid receptor agonist
N-(1H-Indol-6-yl)-2-(3-Oxo-2,3-Dihydro-1H-Isoindol-1-yl)Acetamide Indole + isoindole - Isoindole with ketone group Isoindole enhances π-π stacking Not reported; structural analog

Unique Advantages of the Target Compound

  • Lipophilicity : The fused bicyclic system improves membrane permeability compared to benzyl or alkyl substituents .
  • Synergistic Motifs: The acetylindole-propanamide scaffold is a known pharmacophore in serotonin receptor modulation, while the dihydroindenyl group may confer novel binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-acetyl-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(3-acetyl-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide

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